An In-depth Technical Guide to 2-Phenyl-5-methyl-3-furaldehyde: A Versatile Heterocyclic Aldehyde
An In-depth Technical Guide to 2-Phenyl-5-methyl-3-furaldehyde: A Versatile Heterocyclic Aldehyde
This technical guide provides a comprehensive overview of 2-Phenyl-5-methyl-3-furaldehyde, a substituted furan derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental chemical properties, outlines a robust synthetic strategy, and explores its potential applications as a scaffold in medicinal chemistry.
Section 1: Core Molecular Attributes
2-Phenyl-5-methyl-3-furaldehyde, systematically named 5-methyl-2-phenyl-3-furaldehyde according to IUPAC nomenclature, is an aromatic aldehyde built upon a furan core. The strategic placement of a phenyl group at the C2 position and a methyl group at the C5 position, flanking the formyl group at C3, imparts distinct physicochemical characteristics that make it a valuable building block in synthetic chemistry.
Physicochemical Data Summary
The key quantitative data for 2-Phenyl-5-methyl-3-furaldehyde are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | KWEAOVDZILYEET-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1cc(C=O)c(o1)-c2ccccc2 | [1] |
Structural Representation
The two-dimensional structure of 2-Phenyl-5-methyl-3-furaldehyde is depicted below. The numbering of the furan ring begins at the heteroatom (oxygen) and proceeds to give the substituents the lowest possible locants.
Caption: Proposed two-step synthesis of 2-Phenyl-5-methyl-3-furaldehyde.
Step 1: Synthesis of 2-Phenyl-5-methylfuran via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. [2][3][4][5]This method is chosen for its high functional group tolerance and generally mild reaction conditions.
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylfuran (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Suspend the solids in a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Introduction: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture under the inert atmosphere.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-phenyl-5-methylfuran.
Step 2: Formylation of 2-Phenyl-5-methylfuran via Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. [6][7][8][9][10]The furan ring, activated by the electron-donating effects of the oxygen heteroatom and the methyl group, is susceptible to electrophilic substitution at the C3 position.
Protocol:
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 2-phenyl-5-methylfuran (1.0 eq) from Step 1 in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Hydrolysis and Workup: After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification by recrystallization or column chromatography will yield the final product, 2-Phenyl-5-methyl-3-furaldehyde.
Section 3: Applications in Drug Discovery and Development
Substituted furan-2-carbaldehydes are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. [11]The furan core is a versatile platform for developing novel therapeutic agents, with derivatives showing potential as anticancer and antimicrobial drugs. [11] While specific biological activities for 2-Phenyl-5-methyl-3-furaldehyde are not extensively documented, its structural motifs suggest several avenues for exploration in drug development:
-
Anticancer Potential: The furan nucleus is a component of various compounds that induce apoptosis in cancer cells. [11]The aldehyde group at the C3 position serves as a reactive handle for synthesizing imines, hydrazones, and other derivatives, allowing for the creation of a library of compounds for screening against various cancer cell lines. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design, suggesting the methyl group in the target molecule could play a crucial role in its biological activity. [12]* Antimicrobial Agents: Furan derivatives have shown promising activity against a range of bacterial and fungal pathogens. [11]The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. [11]2-Phenyl-5-methyl-3-furaldehyde can be used as a starting material to synthesize novel compounds for antimicrobial testing.
-
Enzyme Inhibition: The aldehyde functionality can act as a Michael acceptor or form Schiff bases with amino groups in the active sites of enzymes, leading to their inhibition. This makes the title compound a candidate for designing inhibitors for various enzymatic targets.
The development workflow for new therapeutic agents based on this scaffold would follow a standard path from synthesis and structural diversification to in vitro and in vivo biological evaluation.
Caption: Drug discovery workflow utilizing 2-Phenyl-5-methyl-3-furaldehyde.
Section 4: Safety and Handling
2-Phenyl-5-methyl-3-furaldehyde is classified as an acute oral toxicant (Acute Tox. 4 Oral). [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Section 5: Conclusion
2-Phenyl-5-methyl-3-furaldehyde is a heterocyclic aldehyde with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis can be achieved through a logical two-step process involving a Suzuki-Miyaura coupling and a Vilsmeier-Haack reaction. The structural features of this molecule make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ChemSynthesis. (2025). 5-methyl-2-furaldehyde. Retrieved from [Link]
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
-
Wikipedia. (2023, December 1). 5-Methylfurfural. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Rinkes, I. J. (1943). 5-Methylfurfural. Organic Syntheses, Coll. Vol. 2, p. 393.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Retrieved from [Link]
- Safo, M. K., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews, 44(4), e22062.
-
NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]
- de Oliveira, A. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6089.
- Wang, Y., et al. (2022). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
Sources
- 1. 5-methyl-2-phenyl-3-furaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
